molecular formula C6H6FN3O B3290753 2-Amino-6-fluoronicotinamide CAS No. 86724-80-3

2-Amino-6-fluoronicotinamide

Cat. No.: B3290753
CAS No.: 86724-80-3
M. Wt: 155.13 g/mol
InChI Key: GFDVOJCILKALGG-UHFFFAOYSA-N
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Description

2-Amino-6-fluoronicotinamide is a chemical compound with the molecular formula C6H6FN3O It is a derivative of nicotinamide, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-fluoronicotinamide typically involves the fluorination of nicotinamide derivatives. One common method includes the following steps:

    Starting Material: Nicotinic acid or its derivatives.

    Fluorination: The introduction of a fluorine atom at the 6-position of the pyridine ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Amination: The introduction of an amino group at the 2-position. This can be done using ammonia or amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes. The choice of reagents and conditions would depend on factors such as cost, availability, and environmental considerations. Catalysts and solvents may be used to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoronicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoronicotinic acid derivatives, while reduction may produce amino alcohols.

Scientific Research Applications

2-Amino-6-fluoronicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Agriculture: The compound and its derivatives have been investigated for their herbicidal properties.

    Biology: It can be used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Industry: The compound may serve as a building block for the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-amino-6-fluoronicotinamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloronicotinamide: Similar structure but with a chlorine atom instead of fluorine.

    2-Amino-6-bromonicotinamide: Contains a bromine atom at the 6-position.

    2-Amino-6-iodonicotinamide: Contains an iodine atom at the 6-position.

Uniqueness

2-Amino-6-fluoronicotinamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-6-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,8,10)(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDVOJCILKALGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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